molecular formula C18H24N2O6 B1430198 ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate CAS No. 189194-00-1

ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate

Cat. No. B1430198
CAS RN: 189194-00-1
M. Wt: 364.4 g/mol
InChI Key: XCQLTLHHIANKDB-UHFFFAOYSA-N
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Description

Ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate, also known as EAA, is a synthetic compound that has been studied for its potential as a therapeutic agent in the treatment of various diseases and disorders. EAA is a derivative of the naturally occurring amino acid, L-glutamate, and is structurally related to the neurotransmitter glutamate. EAA has been studied for its ability to modulate the activity of glutamate receptors, and its potential as an agonist of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism Of Action

Ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate is thought to act as an agonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission in the brain. Glutamate is an excitatory neurotransmitter that plays a key role in learning, memory, and other cognitive processes. Activation of the NMDA receptor by ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate is thought to lead to increased glutamate release, which may lead to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate has been studied for its potential to modulate the activity of glutamate receptors and its potential to act as an agonist of the NMDA receptor. Activation of the NMDA receptor by ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate is thought to lead to increased glutamate release, which may lead to improved cognitive function. ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate has also been studied for its potential to act as an agonist of other glutamate receptors, such as the metabotropic glutamate receptor 5 (mGluR5). Activation of mGluR5 by ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate is thought to lead to increased synaptic plasticity, as well as improved learning and memory.

Advantages And Limitations For Lab Experiments

Ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate has several advantages for laboratory experiments. It is a relatively stable compound and is easily synthesized in the laboratory. Additionally, it has a relatively low toxicity, making it safe for use in experiments. However, there are some limitations to using ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate in laboratory experiments. It is not readily available commercially, so it must be synthesized in the laboratory. Additionally, its activity is limited to the NMDA receptor and other glutamate receptors, so it cannot be used to study other types of receptors.

Future Directions

There are several potential future directions for the study of ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate. First, further research is needed to understand the effects of ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate on other glutamate receptors, such as the mGluR5. Additionally, further research is needed to understand the effects of ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate on other neurotransmitter systems, such as the GABAergic system. Finally, further research is needed to understand the potential therapeutic applications of ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate in the treatment of various diseases and disorders.

Scientific Research Applications

Ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate has been studied for its potential therapeutic applications in various diseases and disorders. It has been studied for its ability to modulate the activity of glutamate receptors, and its potential as an agonist of the NMDA receptor. It has been studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. It has also been studied for its potential to treat depression, anxiety, and chronic pain.

properties

IUPAC Name

ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-5-25-17(23)11-19(13(3)21)15-7-9-16(10-8-15)20(14(4)22)12-18(24)26-6-2/h7-10H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQLTLHHIANKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)N(CC(=O)OCC)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747589
Record name Diethyl 2,2'-[1,4-phenylenebis(acetylazanediyl)]diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate

CAS RN

189194-00-1
Record name Diethyl 2,2'-[1,4-phenylenebis(acetylazanediyl)]diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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